molecular formula C14H18FNO2 B14037424 Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

Cat. No.: B14037424
M. Wt: 251.30 g/mol
InChI Key: QNLWTEWNDSKQBO-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents. One common method involves the use of benzyl chloride and methyl 5-fluoropiperidine-3-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the compound can enhance its binding affinity to certain biological targets, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: Similar structure but with an additional fluorine atom.

    Methyl 1-benzyl-4-fluoropiperidine-3-carboxylate: Fluorine atom at a different position on the piperidine ring.

Uniqueness

Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance its stability and binding properties compared to other similar compounds .

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 1-benzyl-5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)12-7-13(15)10-16(9-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

QNLWTEWNDSKQBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)F

Origin of Product

United States

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